naphthalen-2-ylmethyl N-phenylcarbamate
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Overview
Description
Naphthalen-2-ylmethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-ylmethyl N-phenylcarbamate typically involves the reaction of naphthalen-2-ylmethanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
Naphthalen-2-ylmethanol+Phenyl isocyanate→Naphthalen-2-ylmethyl N-phenylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-ylmethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalen-2-ylmethylamine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-2-ylmethylamine.
Substitution: Substituted carbamates.
Scientific Research Applications
Naphthalen-2-ylmethyl N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of naphthalen-2-ylmethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anti-inflammatory effects . The compound’s ability to interact with cellular components such as proteins and nucleic acids also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethyl N-phenylcarbamate: Similar structure but with the naphthalene ring attached at a different position.
Naphthalen-2-yl N-phenylcarbamate: Lacks the methyl group on the naphthalene ring.
Phenyl N-phenylcarbamate: Lacks the naphthalene ring, making it less complex.
Uniqueness
Naphthalen-2-ylmethyl N-phenylcarbamate is unique due to the presence of both the naphthalene ring and the phenylcarbamate group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
6954-76-3 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C18H15NO2/c20-18(19-17-8-2-1-3-9-17)21-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2,(H,19,20) |
InChI Key |
OOUWFMKXMGIBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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